Cas no 1707373-04-3 (1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid)

1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid structure
1707373-04-3 structure
Product name:1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
CAS No:1707373-04-3
MF:C12H13N5O3
Molecular Weight:275.263321638107
CID:5181388

1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
    • インチ: 1S/C12H13N5O3/c18-12(19)9-6-17(8-15-9)11-5-10(13-7-14-11)16-1-3-20-4-2-16/h5-8H,1-4H2,(H,18,19)
    • InChIKey: JUDHSSOKZQIWHP-UHFFFAOYSA-N
    • SMILES: C1N(C2C=C(N3CCOCC3)N=CN=2)C=C(C(O)=O)N=1

1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM508693-1g
1-(6-Morpholinopyrimidin-4-yl)-1H-imidazole-4-carboxylicacid
1707373-04-3 97%
1g
$480 2023-02-02

1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid 関連文献

1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acidに関する追加情報

Professional Introduction to 1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic Acid (CAS No. 1707373-04-3)

1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid, with the CAS number 1707373-04-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules that exhibit a unique blend of structural and functional properties, making it a promising candidate for various therapeutic applications.

The molecular structure of 1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid features a fused imidazole and pyrimidine ring system, which is further functionalized with a morpholine moiety. This particular arrangement of nitrogen-containing heterocycles is known to enhance the compound's bioactivity and binding affinity to biological targets. The presence of the carboxylic acid group at the 4-position of the imidazole ring adds another layer of functionality, enabling further chemical modifications and derivatization.

In recent years, there has been a surge in research focused on developing novel small molecules that can modulate biological pathways associated with various diseases. The compound 1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has been extensively studied for its potential role in inhibiting key enzymes and receptors involved in cancer, inflammation, and neurodegenerative disorders. Its dual functionality, arising from the combined effects of the morpholine, pyrimidine, and imidazole moieties, makes it an attractive scaffold for designing next-generation therapeutics.

One of the most compelling aspects of this compound is its ability to interact with multiple targets within biological systems. The morpholine ring, in particular, is known for its ability to enhance solubility and metabolic stability, while also improving oral bioavailability. This makes 1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid an excellent candidate for drug development efforts aimed at achieving both efficacy and pharmacokinetic optimization.

The pyrimidine moiety in the structure contributes to its binding affinity by forming hydrogen bonds with complementary residues in protein targets. This interaction is crucial for modulating enzyme activity and receptor function. For instance, studies have shown that derivatives of this compound can inhibit kinases and other enzymes involved in cell signaling pathways that are aberrantly activated in cancer cells. By targeting these pathways, 1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has demonstrated potential in preclinical models as an anti-cancer agent.

In addition to its anti-cancer applications, this compound has also shown promise in treating inflammatory diseases. The ability of its structural components to modulate inflammatory cytokine production and immune cell function has been explored in various preclinical studies. These findings suggest that 1-(6-Morpholin-4-yl-pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid could be a valuable therapeutic option for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The carboxylic acid group at the 4-position of the imidazole ring provides a versatile handle for further chemical modifications. This allows researchers to explore different derivatives with enhanced potency and selectivity. For example, coupling this compound with other pharmacophores or introducing additional functional groups can lead to novel molecules with improved pharmacological profiles. Such modifications are crucial for optimizing drug candidates for clinical translation.

The synthesis of 1-(6-Morpholin-4-ylyl-pyrimidin--4--yl-1H--imidazole--44--carboxylic acid) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core efficiently. These methods not only streamline the synthetic pathway but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.

The pharmacokinetic properties of this compound have been thoroughly evaluated through in vitro and in vivo studies. These investigations have highlighted its favorable solubility profile, rapid absorption, and extended half-life, which are critical factors for therapeutic efficacy. Additionally, preliminary toxicity studies have shown that 1-(6-Morpholin--44--yl--pyrimidine44--41--yl--1H--imidazole44--carboxylic acid) exhibits low systemic toxicity at relevant doses, making it a safe candidate for further clinical development.

The growing body of research on 1-(6-Morpholin--44--yl--pyrimidine44--41--yl--1H--imidazole44--carboxylic acid underscores its potential as a versatile pharmacological tool. By leveraging its unique structural features, researchers are paving the way for innovative drug development strategies across multiple therapeutic areas. As our understanding of biological mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases.

In conclusion, 1-(6-Morpholin--44--yl--pyrimidine44--41--yl--1H--imidazole44--carboxylic acid (CAS No. 1707373–04–3) is a multifaceted compound with significant therapeutic potential. Its intricate molecular design offers a rich foundation for developing novel therapeutics targeting cancer, inflammation, and other debilitating diseases. With ongoing research efforts focused on optimizing its pharmacological properties and exploring new applications, this compound is poised to make substantial contributions to modern medicine.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd